Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)12-8-4-13(5-8)9-6-16-7-9/h8-9H,4-7H2,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVUYKLVFNMKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2CSC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a thietan-3-yl azetidine derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.
Reduction: Reduction reactions can occur at the carbonyl group of the carbamate.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate is used as a versatile building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features make it a candidate for the development of enzyme inhibitors or receptor modulators.
Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the thietane and azetidine rings can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
- Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate
Comparison:
- Tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate has a pyridine ring instead of a thietane ring, which can significantly alter its chemical reactivity and biological activity.
- This compound is unique due to the presence of both thietane and azetidine rings, providing a distinct combination of sulfur and nitrogen atoms that can be exploited in various chemical transformations and applications.
This compound’s unique structure and reactivity make it a valuable tool in both research and industrial settings
Biological Activity
Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature and research findings related to its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
- Molecular Formula : C₈H₁₆N₂O₂S
- Molecular Weight : 192.29 g/mol
- CAS Number : 91188-13-5
- Structural Features : The compound contains a thietan ring, an azetidine moiety, and a tert-butyl carbamate functional group, which contribute to its biological activity.
Pharmacological Profile
The pharmacological profile of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Solubility | Very soluble in water |
| Bioavailability Score | 0.55 |
| CYP Inhibition | No inhibition observed |
| BBB Permeability | Yes |
Biological Activity
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Properties : Research has suggested that this compound may possess anticancer activity. In cell line studies, it has demonstrated the ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Neuroprotective Effects : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to modulate oxidative stress and inflammatory responses in neuronal cells.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It is hypothesized that the compound interacts with various signaling pathways related to cell survival and apoptosis.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study tested the compound against common pathogens and reported a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli.
- Results indicated a significant reduction in bacterial growth compared to control groups.
-
Cancer Cell Line Study :
- In vitro studies using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis revealed increased apoptotic cells upon treatment.
Q & A
Q. What are the recommended synthetic strategies for preparing Tert-butyl N-[1-(thietan-3-yl)azetidin-3-yl]carbamate?
Methodological Answer: The synthesis typically involves sequential protection and coupling reactions. A general approach includes:
Azetidine-thietane scaffold construction : The azetidine ring can be synthesized via [3+1] cycloaddition or ring-opening of epoxides, while the thietane (3-membered sulfur ring) may be formed via nucleophilic substitution or photochemical methods.
Carbamate protection : The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP, TEA) to protect the amine functionality .
Purification : Column chromatography (silica gel, hexane/EtOAC gradients) or recrystallization (e.g., using DCM/hexane) ensures high purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the Boc group (e.g., tert-butyl singlet at ~1.4 ppm) and azetidine/thietane ring protons (distinct coupling patterns for strained rings) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation, as demonstrated for similar carbamate derivatives .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer:
Q. What purification methods are effective for isolating this compound?
Methodological Answer:
- Flash Chromatography : Optimize solvent polarity (e.g., EtOAc/hexane gradients) to separate by polarity differences.
- Recrystallization : Use solvent pairs like dichloromethane/hexane to enhance crystal lattice formation .
Advanced Research Questions
Q. How can stereochemical challenges in azetidine-thietane synthesis be addressed?
Methodological Answer:
- Asymmetric Catalysis : Chiral ligands (e.g., BINOL-derived catalysts) or enzymes (lipases) enable enantioselective ring formation .
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® columns) to separate diastereomers .
- Computational Modeling : DFT calculations predict transition-state energies to optimize stereochemical outcomes .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
Methodological Answer:
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., ring puckering in azetidine) causing signal splitting .
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to distinguish between structural isomers or conformers .
- Isotopic Labeling : Introduce N or C labels to trace ambiguous signals .
Q. What strategies optimize reaction yields during Boc protection?
Methodological Answer:
- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 80°C, 30 min vs. 24 hrs conventional) .
- Catalyst Screening : Test bases (e.g., DMAP vs. DBU) to minimize side reactions (e.g., tert-butyl group elimination) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track Boc anhydride consumption .
Q. How can computational tools predict the compound’s reactivity in drug discovery?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) to guide functionalization .
- Docking Studies (AutoDock Vina) : Predict binding affinities for the azetidine-thietane scaffold in medicinal chemistry applications .
- ADMET Prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., solubility, BBB penetration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
